molecular formula C4H9NaO6S B6612244 sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol CAS No. 38365-73-0

sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol

Cat. No.: B6612244
CAS No.: 38365-73-0
M. Wt: 208.17 g/mol
InChI Key: XEBGWTLTGPRZOB-UHFFFAOYSA-M
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Description

Sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol is a versatile chemical compound with the molecular formula C4H9NaO6S and a molecular weight of 208.17 g/mol. It is commonly used in scientific research due to its unique properties, making it suitable for diverse applications such as drug delivery systems, surfactants, and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol typically involves the reaction of ethylene glycol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide group.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, sulfides, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in cell culture and protein assays due to its buffering capacity and stability.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfonate group can form ionic bonds with positively charged sites on proteins, affecting their structure and function. Additionally, its buffering capacity helps maintain the pH of biological systems, ensuring optimal conditions for enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol include:

  • Sodium 2-(sulfonatooxy)ethanesulfonate
  • Sodium 2-(sulfonatooxy)propane-1-ol
  • Sodium 2-(sulfonatooxy)butane-1-ol

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of properties, such as its specific molecular structure, stability, and buffering capacity. These characteristics make it particularly suitable for applications in biochemistry and molecular biology research.

Properties

IUPAC Name

sodium;2-(2-hydroxyethoxy)ethyl sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O6S.Na/c5-1-2-9-3-4-10-11(6,7)8;/h5H,1-4H2,(H,6,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBGWTLTGPRZOB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOS(=O)(=O)[O-])O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NaO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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